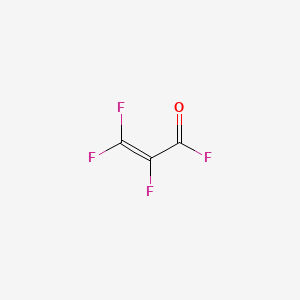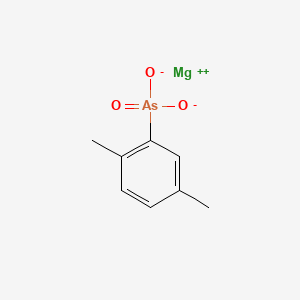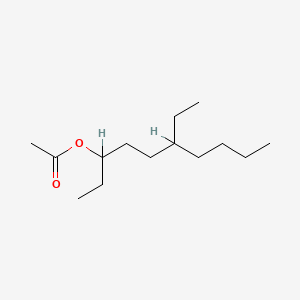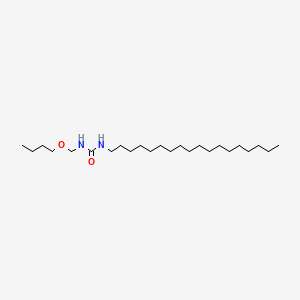
3,7-Dimethyloctyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethyloctyl methanesulfonate is an organic compound with the molecular formula C11H24O3S It is a methanesulfonate ester, which means it contains the methanesulfonate group (CH3SO3) attached to a 3,7-dimethyloctyl group
準備方法
Synthetic Routes and Reaction Conditions
3,7-Dimethyloctyl methanesulfonate can be synthesized through the esterification of 3,7-dimethyloctanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient production.
化学反応の分析
Types of Reactions
3,7-Dimethyloctyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, to form new compounds.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3,7-dimethyloctanol and methanesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions typically occur under mild to moderate temperatures.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis reaction.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield 3,7-dimethyloctyl azide.
Hydrolysis: The primary products are 3,7-dimethyloctanol and methanesulfonic acid.
科学的研究の応用
3,7-Dimethyloctyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of surfactants and detergents.
Biology: The compound can be used in biochemical studies to modify proteins or other biomolecules through esterification reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to form stable esters with various pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 3,7-Dimethyloctyl methanesulfonate involves the formation of covalent bonds with nucleophilic sites on target molecules. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function or activity.
類似化合物との比較
Similar Compounds
3,7-Dimethyloctyl acetate: Similar in structure but contains an acetate group instead of a methanesulfonate group.
3,7-Dimethyloctyl bromide: Contains a bromide group, making it more reactive in substitution reactions.
Ethyl methanesulfonate: Another methanesulfonate ester, but with an ethyl group instead of a 3,7-dimethyloctyl group.
Uniqueness
3,7-Dimethyloctyl methanesulfonate is unique due to its specific combination of the 3,7-dimethyloctyl group and the methanesulfonate ester. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in organic synthesis and biochemical research.
特性
分子式 |
C11H24O3S |
|---|---|
分子量 |
236.37 g/mol |
IUPAC名 |
3,7-dimethyloctyl methanesulfonate |
InChI |
InChI=1S/C11H24O3S/c1-10(2)6-5-7-11(3)8-9-14-15(4,12)13/h10-11H,5-9H2,1-4H3 |
InChIキー |
SOXDUDWOJKDOQC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCOS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)



![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)






